An In-Depth Technical Guide to 3-Fluorobenzenesulfonamide
An In-Depth Technical Guide to 3-Fluorobenzenesulfonamide
Abstract
3-Fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and materials science. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and analytical characterization of 3-Fluorobenzenesulfonamide, tailored for researchers and professionals in drug development and chemical synthesis.
Core Properties and Chemical Identity
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. 3-Fluorobenzenesulfonamide is a white to off-white crystalline solid under standard conditions.[1][2] Key identifying information and physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-fluorobenzenesulfonamide | [3][4] |
| Synonyms | 3-FBSA | [3] |
| CAS Number | 1524-40-9 | [3][4] |
| Molecular Formula | C₆H₆FNO₂S | [1][3][4] |
| Molecular Weight | 175.18 g/mol | [1][3][4] |
| Melting Point | 124.5-128.5 °C (lit.) | |
| Appearance | White to almost white powder/crystal | [1][2] |
| Topological Polar Surface Area | 68.5 Ų | [3][4] |
Molecular Structure
The molecular architecture of 3-Fluorobenzenesulfonamide features a benzene ring substituted with a fluorine atom at the meta-position relative to a sulfonamide group (-SO₂NH₂). This specific arrangement dictates the molecule's reactivity and intermolecular interactions.
Caption: Chemical structure of 3-Fluorobenzenesulfonamide.
Spectroscopic Profile
Analytical techniques are essential for confirming the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluorobenzenesulfonamide provides key information about its functional groups. Characteristic absorption bands include:
-
N-H Stretching: The sulfonamide N-H bonds typically show stretching vibrations in the region of 3300-3400 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations are observed just above 3000 cm⁻¹.[5]
-
S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands, usually around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks around 1500-1600 cm⁻¹ are indicative of the benzene ring.[6]
-
Meta-disubstitution Pattern: Bending vibrations for meta-substituted rings can be observed in the fingerprint region, typically between 690-710 cm⁻¹ and 750-810 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the sulfonamide (-NH₂) protons. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The -NH₂ protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and sulfonamide substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 3-Fluorobenzenesulfonamide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of approximately 175.18 g/mol .[1][3][4] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[3]
Synthesis and Purification
A common and reliable method for the laboratory synthesis of 3-Fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with ammonia. This two-step process typically starts from 3-fluorothiophenol or a related precursor to generate the sulfonyl chloride intermediate.
Experimental Protocol: Synthesis
Step 1: Preparation of 3-Fluorobenzenesulfonyl Chloride This intermediate is often prepared by the oxidative chlorination of 3-fluorothiophenol or a related sulfur compound. A patent describes a method where 3-fluorothiophenol reacts with chlorine in an organic solvent to yield 3-fluorobenzenesulfonyl chloride.[7]
Step 2: Ammonolysis of 3-Fluorobenzenesulfonyl Chloride
-
Dissolve 3-fluorobenzenesulfonyl chloride in a suitable organic solvent, such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) dropwise with vigorous stirring. The exothermicity of the reaction must be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the organic solvent under reduced pressure, followed by extraction or filtration and washing of the resulting solid.
Purification: The crude 3-Fluorobenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline product of high purity.
Caption: General workflow for the synthesis of 3-Fluorobenzenesulfonamide.
Applications in Research and Drug Development
The arylsulfonamide motif is a well-established pharmacophore in medicinal chemistry.[8] The introduction of a fluorine atom, as in 3-Fluorobenzenesulfonamide, offers several advantages for drug design:
-
Enhanced Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][2]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life.
-
Modulated Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide N-H protons, influencing binding interactions with biological targets.
Consequently, 3-Fluorobenzenesulfonamide is a valuable intermediate for synthesizing a range of biologically active molecules, including potent antimicrobial agents and enzyme inhibitors.[1][2] It is also utilized in agrochemical research for the development of herbicides and pesticides.[1][2]
Safety and Handling
3-Fluorobenzenesulfonamide is classified as toxic and requires careful handling to avoid exposure.
-
Hazard Statements: It is toxic if swallowed, in contact with skin, or if inhaled.[3][9][10] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][9][11]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] The material should be stored locked up.[9][10][12]
-
In case of exposure, immediate medical attention is necessary.[11] Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9][11][12]
References
-
PubChem. 3-Fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents.Preparation method of 3-fluorobenzenesulfonyl chloride. CN118184550B.
-
Spectroscopy Infrared Spectra. Some characteristic infrared absorption frequencies.[Link]
-
ICT Prague. Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]
-
PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. National Library of Medicine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 3-Fluorobenzenesulfonamide, 1G | Labscoop [labscoop.com]
- 11. fishersci.be [fishersci.be]
- 12. tcichemicals.com [tcichemicals.com]
